molecular formula C18H18N4O4 B2857244 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903762-33-3

3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2857244
CAS No.: 1903762-33-3
M. Wt: 354.366
InChI Key: MBNVIQCZYYEXPJ-UHFFFAOYSA-N
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Description

3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

The synthesis of substituted quinazoline derivatives has been explored for their potential antimicrobial properties. One study describes the synthesis of these compounds and their evaluation against various bacterial and fungal strains. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).

Hypotensive Agents

Quinazoline derivatives have also been studied for their potential as hypotensive agents. Specifically, certain compounds demonstrated significant activity in relaxing blood vessels, with one derivative showing activity approximately 23 times more potent than papaverine, indicating the potential of these derivatives in treating hypertension (Eguchi et al., 1991).

Green Synthesis Using Carbon Dioxide

Innovative synthesis methods using carbon dioxide as a reactant have been developed for quinazoline derivatives. These methods aim to provide greener and more sustainable routes for synthesizing important intermediates for pharmaceuticals. For example, one study reports a green protocol for synthesizing quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles, highlighting the environmental benefits of such approaches (Patil et al., 2009).

Solvent-Free Synthesis Approaches

Solvent-free synthesis methods have been developed for quinazoline-2,4-diones, offering more environmentally friendly and efficient routes. These methods typically involve the reaction of 2-aminobenzonitriles with carbon dioxide, producing key intermediates for several drugs (Mizuno et al., 2007).

Chemical Fixation of CO2

The fixation of CO2 into 2-aminobenzonitriles as a novel strategy for synthesizing functionalized quinazoline-2,4-diones has been highlighted. This approach aligns with green chemistry principles, aiming to develop improved methods for synthesizing these important heterocyclic compounds in an environmentally friendly manner (Vessally et al., 2017).

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11-10-15(20-26-11)17(24)21-8-6-12(7-9-21)22-16(23)13-4-2-3-5-14(13)19-18(22)25/h2-5,10,12H,6-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVIQCZYYEXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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